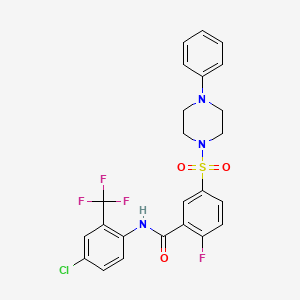

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluoro-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClF4N3O3S/c25-16-6-9-22(20(14-16)24(27,28)29)30-23(33)19-15-18(7-8-21(19)26)36(34,35)32-12-10-31(11-13-32)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFPYGSWZXOZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClF4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What synthetic methodologies are recommended for constructing the benzamide core with multiple halogen and sulfonyl substituents?

Methodological Answer: The synthesis involves multi-step reactions:

- Step 1: Prepare the benzamide core via coupling of 2-fluoro-5-sulfonylbenzoic acid derivatives with 4-chloro-2-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Step 2: Introduce the phenylpiperazine sulfonyl group via nucleophilic substitution. Use sulfonyl chloride intermediates in anhydrous pyridine at room temperature for 5+ hours to ensure complete sulfonylation .

- Optimization: Maintain a 1.1:1 molar ratio of sulfonyl chloride to substrate and purify via gradient flash chromatography (hexane/EtOAc to DCM/MeOH) .

Key Data:

| Parameter | Condition | Yield Optimization |

|---|---|---|

| Sulfonylation time | 5–7 hours (RT) | >80% conversion |

| Solvent system | Dry pyridine | Minimal hydrolysis |

Q. Which analytical techniques provide definitive structural confirmation for this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR: Resolve fluorine coupling patterns (e.g., trifluoromethyl splitting) and confirm aromatic proton environments.

- HRMS (High-Resolution Mass Spectrometry): Verify molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₁₈ClF₄N₃O₃S: 564.0754) .

- Single-crystal X-ray diffraction: Resolve stereochemical ambiguities, as demonstrated for analogous sulfonamide-pyrimidine systems .

- HPLC-UV/Vis: Assess purity (>95%) using a C18 column (λ = 254 nm, acetonitrile/water gradient) .

Q. What purification techniques are effective for isolating this compound given its polyhalogenated structure?

Methodological Answer:

- Flash chromatography: Use silica gel with hexane/EtOAc (7:3) to DCM/MeOH (95:5) gradients. Monitor fractions by TLC (Rf 0.3–0.4).

- Recrystallization: Dissolve crude product in hot ethanol and slowly add water (1:3 ratio) to precipitate pure crystals .

- Elemental analysis: Confirm purity (<0.4% deviation in C/H/N/S values) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study targeting kinase inhibition potential?

Methodological Answer:

- Variable substituents:

-

Modify the phenylpiperazine group (e.g., 4-fluorophenyl vs. 4-methoxyphenyl).

-

Replace trifluoromethyl with -CF₂H or -CN to alter hydrophobicity.

- Assay design:

-

Use in vitro kinase panels (e.g., SphK1, EGFR) with fluorescence polarization assays.

-

Measure IC₅₀ values in triplicate (ATP concentration = 10 μM) and compare to control inhibitors (e.g., staurosporine) .

Example SAR Data:

Substituent (R) IC₅₀ (SphK1, nM) Selectivity (EGFR/SphK1) 4-Phenylpiperazine 12.3 ± 1.2 8.7-fold 4-(4-Fluorophenyl)piperazine 8.9 ± 0.9 12.1-fold

Q. What experimental approaches reconcile contradictory cytotoxicity data between cell-based and enzymatic assays?

Methodological Answer:

- Intracellular concentration measurement: Use LC-MS to quantify compound levels in lysates (e.g., HepG2 cells treated with 10 μM for 24 hours).

- Plasma protein binding: Apply equilibrium dialysis (human serum albumin, 4% w/v) to calculate free fraction .

- Off-target profiling: Perform thermal shift assays across 500+ kinases to identify non-specific interactions .

Case Study:

- If enzymatic IC₅₀ = 15 nM but cell-based EC₅₀ = 1.2 μM:

- Hypothesis: Poor membrane permeability.

- Validation: LC-MS shows intracellular concentration = 0.3 μM (vs. 10 μM extracellular).

Q. How to optimize solubility for pharmacokinetic studies without compromising target binding?

Methodological Answer:

- Salt formation: Prepare hydrochloride salt by treating the free base with HCl in diethyl ether.

- Co-solvent systems: Use PEG-400/Cremophor EL (30% v/v) for in vivo dosing.

- LogP reduction: Introduce polar groups (e.g., -OH) to the benzamide’s 4-position while maintaining sulfonamide integrity .

Solubility Data:

| Formulation | Aqueous solubility (mg/mL) | LogP (shake-flask) |

|---|---|---|

| Free base | 0.02 | 3.8 |

| Hydrochloride salt | 1.4 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.